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Compound of Interest

Compound Name: Nangibotide TFA

Cat. No.: B15602848

The Discovery and Development of Nangibotide:
A Technical Guide

Nangibotide is a first-in-class therapeutic agent being developed to modulate the innate
immune response in acute inflammatory disorders such as septic shock. This technical guide
provides an in-depth overview of its discovery, mechanism of action, and the progression of its
development from preclinical models to late-stage clinical trials.

Discovery and Rationale

Nangibotide, also known as LR12, is a synthetic 12-amino-acid polypeptide.[1][2] It was
derived from the protein TREM-like transcript-1 (TLT-1), a member of the immunoglobulin
superfamily that contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and is
known to play a role in regulating inflammation.[3][4][5]

The therapeutic rationale for Nangibotide is based on targeting the Triggering Receptor
Expressed on Myeloid cells-1 (TREM-1).[3] TREM-1 is an amplifier of the innate immune
response and a crucial mediator of the hyperinflammation seen in septic shock.[1][3] During
sepsis, the TREM-1 pathway is significantly upregulated, leading to an excessive and
dysregulated inflammatory response that contributes to organ failure and mortality.[6] The
development of Nangibotide was driven by the hypothesis that inhibiting the TREM-1
amplification loop could temper the harmful inflammatory cascade without compromising the
host's ability to fight infection, thereby restoring immune balance.[1][2]
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Mechanism of Action

Nangibotide functions as a specific TREM-1 inhibitor.[2] It acts as a decoy receptor, binding to
the endogenous TREM-1 ligand and preventing its interaction with the TREM-1 receptor on
myeloid cells like neutrophils, monocytes, and macrophages.[1][6][7] This action blocks the
TREM-1-mediated amplification of inflammatory signaling.[6]

The TREM-1 Signaling Pathway: The TREM-1 receptor itself lacks intrinsic signaling motifs in
its short cytoplasmic tail.[8] To initiate a signal, it associates with an adaptor protein called
DNAX-activating protein of 12 kDa (DAP12).[4][8]

 Activation: Upon binding of its ligand, TREM-1 clustering leads to the phosphorylation of
immunoreceptor tyrosine-based activation motifs (ITAMs) on the associated DAP12 adaptor
protein.[8][9]

¢ Signal Transduction: This phosphorylation event recruits and activates the spleen tyrosine
kinase (Syk).[8][10]

o Downstream Cascades: Activated Syk triggers multiple downstream signaling cascades,
including Phosphoinositide 3-kinase (PI3K), Phospholipase Cy (PLCy), and Mitogen-
activated protein kinases (MAPKSs) like ERK1/2.[8][9]

o NF-kB Activation: These pathways converge on the activation of the transcription factor NF-
KB, a master regulator of inflammation.[1][8]

» Inflammatory Response: Activated NF-kB translocates to the nucleus and drives the
transcription of genes for pro-inflammatory cytokines (e.g., TNF, IL-1[3, IL-8) and
chemokines, amplifying the inflammatory response.[1][11]

By acting as a ligand-trapping molecule, Nangibotide effectively intercepts the first step of this
cascade, preventing the entire downstream signaling process and the resulting cytokine storm.

[7]
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Caption: TREM-1 Signaling Pathway and Nangibotide's Point of Inhibition.
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Preclinical Development

The therapeutic potential of TREM-1 inhibition with Nangibotide analogues was demonstrated
across multiple animal models of severe inflammation and septic shock.[12]

o Rodent Models: In mouse models of polymicrobial sepsis, the murine equivalent peptide
(LR17) was associated with a significant reduction in pro- and anti-inflammatory markers,
increased bacterial clearance, and improved survival rates.[1][3] In a mouse model of LPS-
induced acute lung injury, Nangibotide alleviated lung inflammation and inhibited the NLRP3
inflammasome.[11]

o Porcine Model: In a pig model of peritonitis-induced septic shock, the peptide improved
hemodynamic stability, reduced the need for vasopressors, and prevented sepsis-induced
organ failure.[1]

e Primate Model: In non-human primate models of endotoxemia, the peptide reduced the
inflammatory and hypotensive effects of sepsis.[1][12]

These preclinical studies consistently showed that modulating the TREM-1 pathway could
restore a more balanced inflammatory response, preserve vascular function, and improve
survival in severe sepsis.[2]

Clinical Development

Nangibotide's clinical development has progressed through Phase 1 and 2 trials, with a pivotal
Phase 3 trial being planned. A key feature of its later-stage development is a precision
medicine strategy using soluble TREM-1 (STREM-1) as a biomarker.[13]

A first-in-human, randomized, double-blind, placebo-controlled, ascending-dose study was
conducted to evaluate the safety, tolerability, and pharmacokinetics of Nangibotide.[3][14]

¢ Results: The study found that Nangibotide was safe and well-tolerated in healthy volunteers,
with only a few mild adverse events considered unrelated to the treatment.[3][14] No anti-
drug antibodies were detected.[3][14] The pharmacokinetic profile was dose-proportional,
characterized by a high clearance and a very short half-life, consistent with extensive
enzymatic metabolism in the blood.[3][14]
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Table 1: Pharmacokinetic Parameters of Nangibotide in Healthy Volunteers

Parameter Value (for a 70 kg subject) Citation(s)
Clearance (CL) 6.6 L/kg/h [3]1[14]
Effective Half-life (t¥2) 3 minutes [3][14]

Central Volume of Distribution

Vo) 16.7 L [3][14]

| Peripheral Volume of Distribution (Vp) | 15.9 L [[3][14] |

This multicenter, randomized, double-blind, placebo-controlled study assessed Nangibotide in
patients with septic shock.[15][16]

o Results: The trial confirmed the safety and tolerability of Nangibotide in the target patient
population, with no significant differences in adverse events compared to placebo.[15] While
there were no statistically significant differences in clinical efficacy endpoints for the overall
population, a promising signal emerged.[15][16] Patients with higher baseline plasma
concentrations of the biomarker STREM-1 showed a trend towards greater clinical
improvement.[2][15]

Table 2: Key Exploratory Outcomes from the Phase 2a Trial
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. Nangibotide o
Outcome Population Placebo Citation(s)
(Pooled)
Change in
SOFA Score N/A
. Overall -0.7 (x0.85) [15]
(Baseline to (comparator)
Day 5)
Change in SOFA ]
_ High sSTREM-1
Score (Baseline -1.5(x1.12) N/A (comparator)  [15]
Subgroup
to Day 5)
Alive & Free of
High sTREM-1
Organ Support 70% (14/20) 40% (2/5) [16]
Subgroup

(Day 28)

SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change (xSE)
or percentage (number of patients).

The ASTONISH trial was a larger, global, randomized, placebo-controlled study designed to
confirm the efficacy of two doses of Nangibotide and validate the STREM-1 biomarker
enrichment strategy.[17][18]

e Results: The trial did not meet its primary endpoint at the pre-specified STREM-1 cutoff of
>400 pg/mL.[19] However, a prespecified analysis exploring the optimal STREM-1 cutoff
revealed that at higher concentrations of STREM-1 (representing about 50% of the study
population), the high dose of Nangibotide resulted in a clinically and statistically significant
improvement in organ function (SOFA score) compared to placebo.[13][20] This result
strongly supported the biomarker-guided approach, linking the drug's mechanism to patients
with a hyperactivated TREM-1 pathway.[13]

Table 3: Key Outcomes from the Phase 2b ASTONISH Trial (High STREM-1 Population)
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High-Dose
Outcome Nangibotide vs. p-value Citation(s)
Placebo
Improvement in Statistically
o . N/A [13][20]
SOFA Score (Day 5) significant benefit
Respiratory Function Improvement N/A [13][20]
Cardiovascular
) Improvement N/A [13][20]
Function
Renal Function Improvement N/A [13][20]

| All-Cause Mortality (Day 28) | Trend towards improvement | N/A |[13] |

The efficacy of Nangibotide was also evaluated in critically ill patients with COVID-19 requiring
respiratory support.[21]

e Results: The study demonstrated a significant therapeutic benefit. Treatment with
Nangibotide was associated with a 19.9% absolute reduction in 28-day mortality in the
subpopulation of patients with high baseline sSTREM-1 levels.[21]

Table 4: 28-Day Mortality Outcome from the Phase 2 ESSENTIAL Trial

o Absolute
. Placebo Nangibotide . o
Population . . Reduction Citation(s)
Mortality Mortality .
(Adjusted)

| High STREM-1 Subgroup | 41.8% | 22.2% | 19.9% |[21] |

Based on the strength of the Phase 2b data, a single, pivotal Phase 3 registration trial
(ACCURATE) has been designed in agreement with regulatory agencies (FDA and EMA).[12]
This trial will employ the biomarker-guided strategy validated in the ASTONISH study.[12]
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Caption: Nangibotide's Biomarker-Driven Clinical Development Pathway.

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.
Phase 1: First-in-Human Study Protocol[3][14]
» Design: Randomized, double-blind, placebo-controlled, single-center, ascending dose study.
o Participants: 27 healthy male subjects, aged 18-45 years.
e Dosing:
o Part A (unblinded): Single intravenous (1V) doses of 1 mg and 10 mg over 15 minutes.

o Part B (blinded, 3:1 randomization): Continuous IV infusion for 7 hours 45 minutes,
preceded by a 15-minute loading dose. Maintenance doses ranged from 0.03 to 6

mg/kg/h.

e Primary Outcome: Safety and tolerability, assessed by adverse events, vital signs, ECGs,

and laboratory tests.

e Secondary Outcome: Pharmacokinetics, with blood samples collected at multiple time points
to determine concentration profiles and calculate PK parameters using a validated LC-
MS/MS method.[3]

Phase 2a: Septic Shock Study Protocol (NCT03158948)[15][22]

o Design: Multicenter, prospective, randomized, double-blind, two-stage, placebo-controlled

study.
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o Participants: 49 adult patients with septic shock, defined by vasopressor dependency despite
adequate fluid resuscitation and hyperlactatemia.[22]

« Intervention: Continuous IV infusion of Nangibotide (0.3, 1.0, or 3.0 mg/kg/h) or placebo,
initiated within 24 hours of septic shock onset. Treatment continued for up to 5 days.

e Primary Outcome: Safety and tolerability, assessed by the incidence of treatment-emergent
adverse events (TEAES) up to Day 28.

» Exploratory Endpoints: Effects on pharmacodynamic biomarkers, organ function (change in
SOFA score), and mortality, analyzed according to baseline STREM-1 concentrations.

Phase 2b: ASTONISH Trial Protocol (NCT04055909)[17][18]
o Design: Multicenter, randomized, double-blind, placebo-controlled, dose-selection study.

o Participants: 355 adult patients with septic shock, eligible within 24 hours of vasopressor
initiation.[18][19]

e |ntervention: Patients were randomized 1:1:1 to receive a continuous IV infusion of low-dose
Nangibotide (0.3 mg/kg/h), high-dose Nangibotide (1.0 mg/kg/h), or a matched placebo for
up to 5 days.[18][19]

 Stratification: Patients were grouped at baseline according to STREM-1 concentrations
(predefined high sSTREM-1 cutoff: 2400 pg/mL).[18][19]

e Primary Outcome: Mean difference in the total SOFA score from baseline to day 5 in the high
STREM-1 population and the overall population.[17][18]

e Secondary Outcomes: All-cause 28-day mortality, safety, pharmacokinetics, and further
evaluation of the relationship between sTREM-1 levels and treatment response.[19]

Conclusion

The development of Nangibotide represents a targeted, mechanism-based approach to treating
the dysregulated inflammation that characterizes septic shock. Originating from a peptide
fragment of TLT-1, it precisely inhibits the TREM-1 inflammatory amplification pathway.
Preclinical studies robustly demonstrated its potential, which was followed by clinical trials that
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established its safety and pharmacokinetic profile. The evolution of its clinical strategy to a
biomarker-guided approach, using STREM-1 to identify patients most likely to benefit, marks a
significant step forward in the development of personalized medicine for critical care. The
positive outcomes in the high STREM-1 population in the ASTONISH trial have paved the way
for a pivotal Phase 3 study, positioning Nangibotide as a promising future therapy for this high-
unmet-need indication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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